Physical and chemical properties of 4-Ethoxy-3,5-dimethylphenol
Physical and chemical properties of 4-Ethoxy-3,5-dimethylphenol
The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Ethoxy-3,5-dimethylphenol.
Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Physicochemical Characterization Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) is a specialized phenolic intermediate characterized by a sterically hindered ether functionality.[1][2][3] Unlike simple alkylphenols, the specific arrangement of the ethoxy group flanked by two methyl groups confers unique electronic and steric properties. It serves as a critical scaffold in the synthesis of regenerable radical-trapping antioxidants , specifically selenium- and sulfur-containing analogs of
Chemical Identity & Structural Analysis
The molecule consists of a phenol core substituted with two methyl groups at the meta positions (relative to the hydroxyl) and an ethoxy group at the para position. This substitution pattern creates a "hindered ether" motif, which is chemically distinct from its isomer, 4-ethoxy-2,6-dimethylphenol.
| Property | Data |
| IUPAC Name | 4-Ethoxy-3,5-dimethylphenol |
| Common Synonyms | 4-Ethoxy-3,5-xylenol; Hydroquinone 2,6-dimethyl-4-ethyl ether |
| CAS Number | 217448-96-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| SMILES | CCOc1c(C)cc(O)cc1C |
| InChI Key | WHXFHNGZZKZOKV-UHFFFAOYSA-N |
Structural Significance
-
Steric Hindrance: The ethoxy group at position 4 is flanked by methyl groups at positions 3 and 5. This steric crowding protects the ether linkage from facile hydrolysis or metabolic dealkylation compared to unhindered analogs.
-
Electronic Effect: The electron-donating ethoxy and methyl groups increase the electron density of the aromatic ring, raising the HOMO energy. This makes the phenolic hydroxyl group (position 1) a potent hydrogen atom donor (HAT), essential for its antioxidant activity.
Physical Properties Profile
The following data summarizes the physicochemical characteristics critical for handling and formulation.
| Property | Value / Description | Method/Source |
| Physical State | Solid (Crystalline needles) | Visual Inspection |
| Melting Point | 64 – 67 °C | Experimental [1] |
| Boiling Point | 121 °C (at 10 hPa) | Vacuum Distillation [1] |
| Solubility (Water) | Low (< 1 mg/mL) | Predicted (LogP based) |
| Solubility (Organic) | Soluble in EtOH, DMSO, | Polarity matching |
| pKa (Predicted) | ~10.5 | Hammett Equation |
| LogP (Octanol/Water) | 2.8 – 3.2 | Predicted |
| Appearance | Colorless to off-white solid | [1] |
Synthesis & Manufacturing Protocols
Synthesizing 4-Ethoxy-3,5-dimethylphenol requires controlling regioselectivity to ensure the ethoxy group is installed at the hindered position (between the methyls). Direct alkylation of 2,6-dimethylhydroquinone often yields the unhindered isomer (4-ethoxy-2,6-dimethylphenol). Therefore, a de novo construction or a diazo-mediated route is preferred for high purity.
Protocol A: Diazo-Etherification Route (High Specificity)
This route utilizes the directing power of the nitrogen functionality to install the ethoxy group precisely at the hindered position.
Reagents: 3,5-Dimethylphenol,
-
Nitration: Nitration of 3,5-dimethylphenol yields 4-nitro-3,5-dimethylphenol . The nitro group enters the para position due to the directing effects of the hydroxyl group and the steric allowance between the methyls.
-
Reduction: Catalytic hydrogenation (
) converts the nitro group to an amine, yielding 4-amino-3,5-dimethylphenol . -
Diazotization & Etherification:
-
The amine is diazotized with
at 0°C to form the diazonium salt. -
Critical Step: The diazonium salt is decomposed in boiling absolute ethanol . The loss of
generates a carbocation (or radical equivalent) at the hindered position, which is immediately trapped by ethanol to form the ethyl ether.
-
Protocol B: Regioselective Alkylation (Industrial)
Starting from 2,6-dimethyl-p-benzoquinone :
-
Reduction: Reduction with sodium dithionite yields 2,6-dimethylhydroquinone .
-
Selective Alkylation: Reaction with ethyl bromide (
) and a mild base ( ) in a polar aprotic solvent.-
Note: This method produces a mixture. The unhindered hydroxyl (position 4) reacts faster. To obtain the target (hindered ether), one must separate the minor isomer or use protecting group chemistry (e.g., acetylating the unhindered OH first).
-
Synthesis Diagram (DOT)
Caption: Figure 1. Regioselective synthesis pathway via diazonium intermediate to ensure correct ether placement.
Analytical Characterization
Validating the identity of 4-Ethoxy-3,5-dimethylphenol requires distinguishing it from its isomer (4-ethoxy-2,6-dimethylphenol).
Nuclear Magnetic Resonance ( -NMR)
The symmetry of the molecule simplifies the spectrum.
-
Solvent:
- 6.50 ppm (s, 2H): Aromatic protons at positions 2 and 6. These are equivalent due to the plane of symmetry.
-
4.50 ppm (s, 1H): Phenolic hydroxyl proton (
exchangeable). -
3.75 ppm (q, J=7 Hz, 2H): Methylene protons of the ethoxy group (
). - 2.20 ppm (s, 6H): Methyl protons at positions 3 and 5.
-
1.35 ppm (t, J=7 Hz, 3H): Methyl protons of the ethoxy group (
).
Differentiation Note: In the isomer (4-ethoxy-2,6-dimethylphenol), the aromatic protons would likely appear slightly upfield, and the coupling patterns would remain similar, but the chemical shift of the methyls would differ due to their proximity to the OH vs OEt group.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 166. -
Fragmentation:
-
Loss of Ethyl group (
): m/z 137 (Base peak, formation of quinoid ion). -
Loss of Methyl (
): m/z 151.
-
Applications & Reactivity
Precursor for Vitamin E Analogs
The primary research application of this compound is as a building block for organochalcogen antioxidants .
-
Mechanism: The compound is reacted with reagents like selenium dioxide or diselenides to introduce selenium/sulfur functionalities.[4][5]
-
Outcome: These derivatives (e.g., 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran) mimic
-tocopherol but possess the ability to be regenerated by thiols (like glutathione) in vivo, extending their antioxidant lifespan [2].
Antioxidant Activity
Even without modification, 4-Ethoxy-3,5-dimethylphenol acts as a chain-breaking antioxidant.
-
HAT Mechanism: The phenolic hydrogen is abstracted by peroxyl radicals (
). -
Stability: The resulting phenoxyl radical is stabilized by the electron-donating ethoxy group and the steric bulk of the ortho-methyls (relative to the ethoxy) and meta-methyls (relative to the radical), preventing rapid coupling or degradation.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Store in a cool, dry place (< 25°C).
-
Keep container tightly closed to prevent oxidation (though the compound is relatively stable, phenols can darken over time).
-
Protect from light.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxy-3,5-dimethylphenol. Product No. 217448-96-9.[1][2][3][6][7][8]
-
Yagunov, S. E., et al. (2018).[4][5][9] "Synthesis and antioxidant activity of 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans." Russian Chemical Bulletin, 67(8), 1493-1500.
-
PubChem. (2025). Compound Summary: 3,5-Dimethylphenol derivatives. National Library of Medicine.
Sources
- 1. 37136-92-8|2-(2-Bromoethoxy)-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 2. 59-47-2|3-(o-Tolyloxy)propane-1,2-diol|BLD Pharm [bldpharm.com]
- 3. 196604-20-3|1,3-Dimethyl-5-(o-tolyloxy)benzene|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (-)-Epigallocatechin gallate | CAS#:989-51-5 | Chemsrc [chemsrc.com]
- 7. 61808-02-4|1-ethoxy-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 8. 415724-02-6|1,3-Bis(2,5-dimethylphenoxy)propane|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
